molecular formula C12H12FI B2376766 1-(3-Fluoro-2-methylphenyl)-3-iodobicyclo[1.1.1]pentane CAS No. 2287288-49-5

1-(3-Fluoro-2-methylphenyl)-3-iodobicyclo[1.1.1]pentane

Cat. No.: B2376766
CAS No.: 2287288-49-5
M. Wt: 302.131
InChI Key: QGWTUGKERXQYSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Fluoro-2-methylphenyl)-3-iodobicyclo[1.1.1]pentane is a compound that belongs to the bicyclo[1.1.1]pentane family. This class of compounds is known for its unique three-dimensional structure, which imparts distinct physicochemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Fluoro-2-methylphenyl)-3-iodobicyclo[1.1.1]pentane typically involves the following steps:

    Preparation of [1.1.1]propellane: This is a key intermediate in the synthesis of bicyclo[1.1.1]pentane derivatives.

    Functionalization of [1.1.1]propellane: The [1.1.1]propellane is then functionalized with the desired substituents.

    Iodination: The final step involves the iodination of the bicyclo[1.1.1]pentane scaffold.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Continuous flow processes and automated synthesis techniques can be employed to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(3-Fluoro-2-methylphenyl)-3-iodobicyclo[1.1.1]pentane can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted bicyclo[1.1.1]pentane derivatives, while oxidation and reduction can lead to different oxidation states of the iodine atom .

Scientific Research Applications

1-(3-Fluoro-2-methylphenyl)-3-iodobicyclo[1.1.1]pentane has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Fluoro-2-methylphenyl)-3-iodobicyclo[1.1.1]pentane depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorine and iodine atoms can influence the compound’s binding affinity and selectivity through electronic and steric effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Fluoro-2-methylphenyl)-3-chlorobicyclo[1.1.1]pentane
  • 1-(3-Fluoro-2-methylphenyl)-3-bromobicyclo[1.1.1]pentane
  • 1-(3-Fluoro-2-methylphenyl)-3-fluorobicyclo[1.1.1]pentane

Uniqueness

1-(3-Fluoro-2-methylphenyl)-3-iodobicyclo[1.1.1]pentane is unique due to the presence of both fluorine and iodine atoms. This combination imparts distinct electronic properties, making the compound highly reactive and versatile for various applications. The iodine atom, in particular, can serve as a useful handle for further functionalization through substitution reactions .

Properties

IUPAC Name

1-(3-fluoro-2-methylphenyl)-3-iodobicyclo[1.1.1]pentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FI/c1-8-9(3-2-4-10(8)13)11-5-12(14,6-11)7-11/h2-4H,5-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGWTUGKERXQYSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1F)C23CC(C2)(C3)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.